molecular formula C12H14ClNO2 B3334271 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 57368-84-0

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B3334271
CAS No.: 57368-84-0
M. Wt: 239.7 g/mol
InChI Key: XJPUWRWIBSSPSL-UHFFFAOYSA-N
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Description

“2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can be used for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins . This fragment electrophile, or “scout” fragment, can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .


Physical and Chemical Properties Analysis

“this compound” is a solid substance that comes in chunks . It has a quality level of 100 and an assay of ≥95% . The recommended storage temperature is 2-8°C .

Scientific Research Applications

Medicinal Chemistry Applications

Tetrahydroquinoline derivatives, including those similar to the compound of interest, have been extensively studied for their therapeutic potentials. For example, 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as 'privileged scaffolds' in nature, with a wide array of therapeutic activities. These compounds have shown promise in cancer therapy, malaria treatment, and central nervous system disorders. Specifically, their role as anticancer antibiotics and their potential as novel drug candidates for infectious diseases highlight their importance in medicinal chemistry (Singh & Shah, 2017).

Environmental Science Applications

In the realm of environmental science, certain redox mediators similar in structure or function to the compound have been utilized in the degradation of organic pollutants. These mediators enhance the efficiency of oxidoreductive enzymes, such as laccases and peroxidases, in transforming recalcitrant compounds present in industrial wastewater. This enzymatic approach, facilitated by redox mediators, underscores the potential of chemically active compounds in addressing environmental pollution and offers a sustainable alternative to traditional remediation techniques (Husain & Husain, 2007).

Future Directions

The use of “2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” and similar compounds in chemoproteomic and ligandability studies is a promising area of research . These compounds can help researchers study protein function and interactions, and they can also be used to develop new drugs and therapies .

Properties

IUPAC Name

2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-10-4-5-11-9(7-10)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPUWRWIBSSPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188380
Record name 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57368-84-0
Record name 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57368-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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